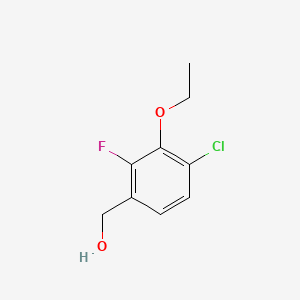

4-Chloro-3-ethoxy-2-fluorobenzyl alcohol

Description

Properties

IUPAC Name |

(4-chloro-3-ethoxy-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZBCIIBPSEUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol typically involves the following steps:

Halogenation: Introduction of the chloro and fluoro substituents onto the benzene ring.

Ethoxylation: Introduction of the ethoxy group.

Reduction: Conversion of the intermediate compounds to the final benzyl alcohol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and ethoxylation reactions, followed by purification processes such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethoxy-2-fluorobenzyl alcohol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or carboxylic acids.

Reduction: Formation of corresponding hydrocarbons.

Substitution: Replacement of the chloro, ethoxy, or fluoro groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-Chloro-3-ethoxy-2-fluorobenzaldehyde or 4-Chloro-3-ethoxy-2-fluorobenzoic acid.

Scientific Research Applications

Chemistry

4-Chloro-3-ethoxy-2-fluorobenzyl alcohol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical reactions, including:

- Oxidation: Producing aldehydes or carboxylic acids.

- Reduction: Forming hydrocarbons.

- Substitution Reactions: Replacing functional groups under specific conditions.

Biology

The compound is studied for its potential biological activity, particularly its interactions with biomolecules. The presence of chloro, ethoxy, and fluoro substituents can influence its reactivity and binding affinity, making it a candidate for various biological applications.

Medicine

Research indicates that this compound may have therapeutic potential. It has been investigated as a precursor for drug development, particularly in the context of antimicrobial and anticancer research.

Antimicrobial Activity

A study evaluated the effectiveness of this compound against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

The results suggest moderate antibacterial properties, indicating potential for further development in antimicrobial therapies.

Anticancer Research

In comparative analyses with standard chemotherapeutics like Doxorubicin, this compound exhibited comparable IC50 values against MCF-7 breast cancer cells:

| Compound | IC50 (µM) |

|---|---|

| This compound | Similar to Doxorubicin |

This suggests that it may serve as a lead compound for further drug development in oncology.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of chloro, ethoxy, and fluoro groups can influence its reactivity and binding affinity to various enzymes or receptors, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzyl Alcohol Derivatives

Substituent Position and Functional Group Variations

Below is a comparative analysis based on evidence:

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The ethoxy group in the target compound donates electrons via resonance, slightly deactivating the aromatic ring compared to strong electron-withdrawing groups like -CF₃ (in and ) or -OCF₃ (in ). This affects electrophilic substitution reactivity .

- Fluorine at position 2 (target compound) exerts an ortho-directing effect, while chlorine at position 4 provides para/ortho selectivity in further functionalization .

Lipophilicity :

Thermal and Solubility Properties

- Boiling Points : Compounds with -CF₃ groups (e.g., ) typically exhibit higher boiling points due to increased molecular weight and polarity.

- Solubility : The ethoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., acetone, DMF) compared to -CF₃ -substituted analogs .

Biological Activity

4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is an organic compound characterized by its unique combination of chloro, ethoxy, and fluoro substituents on a benzene ring. Its molecular formula is C9H10ClFO2, and it has garnered interest in various fields, including medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure:

- Molecular Formula: C9H10ClFO2

- Molecular Weight: 192.63 g/mol

- Functional Groups: Hydroxyl (-OH), Chloro (-Cl), Ethoxy (-OEt), Fluoro (-F)

The biological activity of this compound is influenced by its structural features, which allow it to interact with various biological targets. The presence of electron-withdrawing groups (chloro and fluoro) enhances its reactivity, potentially leading to interactions with enzymes or receptors involved in critical biochemical pathways.

Potential Targets:

- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It could interact with neurotransmitter receptors, influencing signaling pathways related to neuropharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents.

Anticancer Activity

Preliminary studies have highlighted the compound's potential as an anticancer agent. For instance, in assays with human breast cancer cell lines, this compound demonstrated significant cytotoxic effects, indicating its role in inhibiting cancer cell proliferation.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | MCF-7 | 45.0 | Cytotoxicity observed |

| Study 2 | HeLa | 32.5 | Inhibition of growth |

Case Studies

-

Antimicrobial Study:

A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting moderate antibacterial properties. -

Anticancer Research:

In a comparative analysis with standard chemotherapeutics like Doxorubicin, the compound showed comparable IC50 values against MCF-7 cells, indicating its potential as a lead compound for further drug development.

Synthesis and Applications

This compound can be synthesized through various chemical reactions involving benzyl alcohol derivatives. It serves as an intermediate in the synthesis of more complex organic molecules and has potential applications in pharmaceuticals.

Synthetic Pathways:

- Oxidation Reactions: Conversion to aldehydes or carboxylic acids.

- Reduction Reactions: Formation of corresponding hydrocarbons.

- Substitution Reactions: Replacement of functional groups under specific conditions.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., integration ratios for ethoxy, chloro, and fluorinated protons) .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/O percentages (e.g., C% ≈ 52.5, H% ≈ 4.8 for C₉H₁₀ClFO₂) .

- HPLC-MS : Detect trace impurities (e.g., unreacted aldehyde intermediates) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: How can researchers ensure the compound’s stability during storage?

Q. Methodological Answer :

- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the benzyl alcohol group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like benzaldehyde derivatives .

Advanced: How to resolve regioselectivity challenges during ethoxylation of the fluorinated aromatic ring?

Q. Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 2-fluoro position to direct ethoxylation to the 3-position .

- Microwave-Assisted Synthesis : Optimize reaction time and temperature (e.g., 80°C, 30 min) to favor kinetic over thermodynamic control, reducing side products .

Advanced: How to profile and quantify reaction impurities in scaled-up syntheses?

Q. Methodological Answer :

- LC-MS with Isotopic Labeling : Spike reactions with deuterated internal standards (e.g., D₃-4-chlorobenzyl alcohol) to quantify impurities like 4-chloro-2-fluorobenzaldehyde .

- X-ray Crystallography : Resolve ambiguous impurity structures (e.g., di-ethoxylated byproducts) when NMR data is inconclusive .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. For example, compute Fukui indices to identify electrophilic centers susceptible to ethoxylation .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to correlate dielectric constants with reaction rates .

Advanced: How to enhance solubility for biological assays without derivatization?

Q. Methodological Answer :

- Co-Solvent Systems : Use DMSO:water (10:90 v/v) or cyclodextrin inclusion complexes to increase aqueous solubility .

- pH Adjustment : Ionize the hydroxyl group by adjusting pH to 8–9 (if compatible with assay conditions) .

Advanced: What safety protocols are essential for handling halogenated benzyl alcohols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.